Anserine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16N4O3 |

|---|---|

Poids moléculaire |

244.28 g/mol |

Nom IUPAC |

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2 |

Clé InChI |

MYYIAHXIVFADCU-XDTSEJTKSA-N |

SMILES isomérique |

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N |

SMILES canonique |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |

Origine du produit |

United States |

Foundational & Exploratory

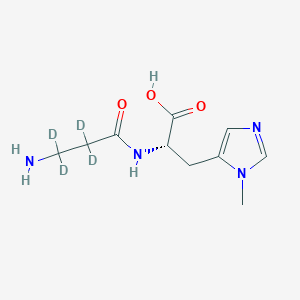

What is Anserine-d4 and its chemical structure?

Anserine-d4 is the deuterium-labeled form of anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates. Composed of β-alanine and 3-methyl-L-histidine, anserine plays a role as a biochemical buffer, antioxidant, and anti-glycation agent. Its deuterated analog, this compound, serves as a crucial internal standard for precise quantification in mass spectrometry-based analytical methods. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and applications in research.

Chemical Structure and Properties

This compound is structurally identical to anserine, with the exception of four deuterium atoms replacing four hydrogen atoms on the β-alanine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous (unlabeled) anserine in biological samples.

Chemical Formula: C10H12D4N4O3

Molecular Weight: 244.28 g/mol

CAS Number: 1201658-81-2

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes the known properties of unlabeled anserine, which are expected to be very similar for this compound, with the exception of molecular weight.

| Property | Value | Source |

| Molecular Weight | 240.26 g/mol | PubChem |

| Melting Point | 226-228 °C | HMDB |

| Physical Description | Solid | HMDB |

| Collision Cross Section (M+H)⁺ | 153.8 Ų | CCSbase |

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for peptide synthesis.

Materials:

-

N-Boc-β-alanine-d4

-

1-methyl-L-histidine

-

Isobutyl chloroformate

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Basic Amberlite IRA-67 resin

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-β-alanine-d4 and 1-methyl-L-histidine in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).

-

Cool the solution to 0°C.

-

Add triethylamine to the solution to act as a base.

-

Slowly add isobutyl chloroformate to the reaction mixture to activate the carboxylic acid of N-Boc-β-alanine-d4.

-

Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Protected Dipeptide:

-

Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting Boc-protected dipeptide by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified Boc-protected dipeptide in a solution of hydrochloric acid (e.g., 6N HCl in water or HCl in an organic solvent like dioxane).

-

Stir the mixture at room temperature for a few hours until the deprotection is complete (monitor by TLC or LC-MS).

-

-

Final Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

To remove any remaining triethylamine hydrochloride, treat the residue with a basic ion-exchange resin such as Amberlite IRA-67.

-

Lyophilize the final product to obtain this compound as a solid.

-

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of anserine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization.

Experimental Protocol: Quantification of Anserine using this compound Internal Standard

This protocol outlines a general procedure for the analysis of anserine in plasma.

Materials:

-

Plasma samples

-

This compound (internal standard)

-

Anserine (for calibration curve)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Centrifuge tubes and vials

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add a known amount of this compound solution (the internal standard).

-

Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma).

-

Vortex the mixture thoroughly for about 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an LC-MS vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable column, such as a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both anserine and this compound.

-

Anserine: Monitor the transition of m/z 241.1 -> [product ion m/z]

-

This compound: Monitor the transition of m/z 245.1 -> [product ion m/z]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the anserine and this compound MRM transitions.

-

Calculate the peak area ratio of anserine to this compound.

-

Generate a calibration curve by plotting the peak area ratios of known concentrations of anserine standards versus their concentrations.

-

Determine the concentration of anserine in the unknown samples by interpolating their peak area

-

Synthesis of Deuterium-Labeled Anserine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterium-labeled anserine (β-alanyl-3-methyl-L-histidine), a dipeptide of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of the synthetic pathways. Deuterium-labeled anserine serves as a crucial tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction to Anserine and its Significance

Anserine is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates. It is structurally related to carnosine, differing by the presence of a methyl group on the imidazole ring of the histidine residue. Anserine plays a vital role in pH buffering, antioxidant defense, and metal ion chelation within tissues. Its increased stability against enzymatic degradation compared to carnosine makes it a subject of interest for therapeutic applications. The synthesis of deuterium-labeled anserine allows for precise tracing and quantification in biological systems, aiding in the elucidation of its metabolic fate and physiological functions.

Synthetic Strategy Overview

The synthesis of deuterium-labeled anserine can be strategically approached via a multi-step chemical synthesis. The primary route involves the preparation of deuterated precursors, specifically β-alanine and 3-methyl-L-histidine, followed by their coupling to form the dipeptide backbone. This method allows for the precise placement of deuterium labels.

A plausible synthetic workflow is outlined below:

Experimental Protocols

This section details the experimental procedures for the key stages in the synthesis of deuterium-labeled anserine.

Synthesis of Deuterated Precursors

Deuterium can be introduced into the β-alanine molecule at the α and β positions through a catalyzed exchange reaction in a deuterium-rich medium.

Protocol:

-

In a sealed reaction vessel, dissolve L-alanine in D₂O.

-

Add a catalyst, such as aluminum sulfate (AlSO₄) and pyridoxal hydrochloride.

-

Heat the mixture under reflux for 24-48 hours.

-

Monitor the deuterium incorporation by ¹H NMR and mass spectrometry.

-

Upon completion, cool the reaction mixture and purify the deuterated β-alanine by recrystallization or ion-exchange chromatography.

3-Methyl-L-histidine can be synthesized from L-histidine, followed by deuteration. Alternatively, L-histidine can be deuterated first, followed by methylation.

Protocol for Deuteration of L-histidine:

-

Dissolve L-histidine in D₂O containing a catalytic amount of a suitable base (e.g., NaOD).

-

Heat the solution in a sealed vessel at a temperature ranging from 80°C to 190°C, depending on the desired degree and position of deuteration. Heating at higher temperatures can lead to deuteration at the C2 and C5 positions of the imidazole ring.[1]

-

Monitor the reaction progress by ¹H NMR spectroscopy.

-

After the desired level of deuteration is achieved, cool the solution and neutralize it with DCl in D₂O.

-

Lyophilize the sample to obtain the deuterated L-histidine.

Protocol for N-methylation:

-

The methylation of the imidazole ring can be achieved using a methylating agent such as methyl iodide in the presence of a base.[2]

-

The specific synthesis of 3-methylhistidine (N(τ)-methyl-L-histidine) requires regioselective methylation, which can be a complex procedure involving protecting groups to ensure methylation at the correct nitrogen of the imidazole ring.

Peptide Coupling

The formation of the peptide bond between the deuterated β-alanine and 3-methyl-L-histidine is a critical step. Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods can be employed.

Protocol for Solution-Phase Coupling:

-

Protect the amino group of deuterated β-alanine (e.g., with a Boc or Fmoc group).

-

Protect the carboxylic acid group of deuterated 3-methyl-L-histidine (e.g., as a methyl or benzyl ester).

-

In an appropriate anhydrous solvent (e.g., DMF or DCM), combine the protected deuterated β-alanine and the protected deuterated 3-methyl-L-histidine.

-

Add a coupling agent (e.g., HBTU, HATU, or DCC) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature for several hours until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

-

Purify the protected dipeptide by flash column chromatography.

Deprotection

The final step is the removal of the protecting groups to yield the free deuterium-labeled anserine.

Protocol:

-

Dissolve the protected deuterated anserine in a suitable solvent.

-

For Boc deprotection, use an acidic solution such as trifluoroacetic acid (TFA) in dichloromethane.

-

For Fmoc deprotection, use a solution of piperidine in DMF.

-

For ester deprotection, saponification with a base like LiOH or NaOH, or hydrogenolysis for benzyl esters, can be used.

-

After the deprotection is complete (monitored by TLC or LC-MS), remove the reagents and solvent under reduced pressure.

-

The crude product is then purified.

Purification and Characterization

Purification

The final deuterium-labeled anserine product is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3][4][5]

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: Water with 0.1% TFA or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from low to high percentage of mobile phase B.

-

Detection: UV absorbance at 210-220 nm.

Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a solid.

Characterization

The identity, purity, and isotopic enrichment of the synthesized deuterium-labeled anserine are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR: To confirm the structure and determine the positions and extent of deuteration by observing the disappearance or reduction of proton signals.

-

²H NMR: To directly observe the deuterium signals and confirm their positions.[6]

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the deuterated anserine and to determine the isotopic distribution and calculate the average deuterium incorporation.[7][8]

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis of deuterium-labeled anserine based on literature values for similar reactions.

Table 1: Deuteration of Precursors

| Precursor | Deuteration Method | Typical Isotopic Enrichment (%) | Reference |

| β-Alanine | Catalytic exchange in D₂O | 86-97% | [9] |

| L-Histidine | Base-catalyzed exchange in D₂O | >95% (at specific positions) | [1] |

Table 2: Peptide Coupling and Final Product

| Reaction Step | Method | Typical Yield (%) | Notes |

| Peptide Coupling | Solution-phase with HBTU/DIPEA | 70-90% | Dependent on purity of starting materials and reaction conditions. |

| Deprotection | Acid/Base treatment | >90% | Generally high-yielding. |

| Overall Yield | Multi-step synthesis | 30-60% | Highly dependent on the efficiency of each step. |

Visualization of Anserine Biosynthesis

For context, the biological synthesis of anserine involves the methylation of carnosine, which is synthesized from β-alanine and L-histidine.

This technical guide provides a foundational framework for the synthesis of deuterium-labeled anserine. Researchers should adapt and optimize these protocols based on their specific labeling requirements and available laboratory resources. The successful synthesis of high-purity, accurately labeled anserine will undoubtedly facilitate further advancements in understanding its biological roles and therapeutic potential.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. agilent.com [agilent.com]

- 5. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

Anserine-d4: A Technical Guide to its Molecular Properties and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Anserine-d4, a deuterated stable isotope-labeled compound. It details its molecular weight, chemical formula, and isotopic purity. Furthermore, it presents a comparative analysis with its unlabeled analog, Anserine. This document also outlines a detailed experimental protocol for the application of this compound as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical technique in drug development and clinical research.

Core Molecular Data

This compound is the deuterium-labeled form of Anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates.[1] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, allows for its use as an ideal internal standard in mass spectrometry-based quantification.[1][2]

Quantitative Data Summary

The key molecular properties of this compound and its unlabeled counterpart are summarized in the table below for direct comparison.

| Property | This compound | Anserine (unlabeled) |

| Molecular Formula | C₁₀H₁₂D₄N₄O₃[3] | C₁₀H₁₆N₄O₃[4] |

| Molecular Weight | 244.28 g/mol [5] | 240.26 g/mol [4] |

| CAS Number | 1201658-81-2[3][6] | 584-85-0[4][5] |

| Isotopic Purity | Typically >98.0 atom% D | Not Applicable |

Application in Quantitative Analysis

This compound is widely utilized as an internal standard in analytical chemistry, particularly for precise quantification in LC-MS/MS and GC-MS systems.[5] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[2]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Anserine in a biological matrix (e.g., plasma, tissue homogenate).

1. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

-

This compound IS Working Solution: Dilute the stock solution to a working concentration appropriate for the expected analyte concentration range in the samples. This concentration should be consistent across all samples, calibration standards, and quality controls.[2]

-

Analyte (Anserine) Stock Solution: Prepare a stock solution of unlabeled Anserine at 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of unlabeled Anserine.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

-

Thaw biological samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the this compound IS working solution. This step should be performed at the earliest stage of sample preparation to account for any analyte loss during subsequent steps.[2]

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol with zinc sulfate).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or plate for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the analyte and internal standard using a suitable liquid chromatography method. Due to their similar physicochemical properties, Anserine and this compound should co-elute.[1]

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both Anserine and this compound.

-

The mass difference of four atomic mass units allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (Anserine) and the internal standard (this compound) for each sample, calibrator, and QC.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Anserine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logic Diagrams

The following diagrams illustrate the key concepts and workflows described in this guide.

References

Anserine-d4: A Technical Guide for Researchers and Drug Development Professionals

Anserine-d4 , a deuterated analog of the naturally occurring dipeptide anserine, serves as a critical internal standard for precise quantification in mass spectrometry-based analytical methods. Its identical chemical properties and distinct mass shift from the endogenous analyte make it an indispensable tool for researchers in pharmacokinetics, metabolomics, and food science. This in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of this compound, tailored for scientists and professionals in drug development.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers who provide isotopically labeled compounds for research purposes. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |

| LGC Standards | L-Anserine-d4 (N-b-alanyl-d4) | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | 244.28 | Not specified | Certificate of Analysis available.[1][2] |

| Toronto Research Chemicals (TRC) | L-Anserine-d4 | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | 244.28 | Not specified | Complete analytical data package provided.[3][4] |

| Santa Cruz Biotechnology, Inc. | Not explicitly listed, but they offer a range of analytical standards and may provide custom synthesis. | - | - | - | - | A Certificate of Analysis is typically available for their standards.[5][6][7][8] |

| Clearsynth | L-Anserine-d4 (N-beta-alanyl-d4) | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | 244.28 | Not specified | Accompanied by a Certificate of Analysis. |

| C/D/N Isotopes Inc. | L-Anserine-d4 (N-β-alanyl-d4) | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | 244.29 | ≥98 atom % D | - |

| MedchemExpress | This compound | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | 244.28 | Not specified | - |

| WITEGA Laboratorien | L-Anserine-D4 | 1201658-81-2 | C₁₀H₁₂D₄N₄O₃ | Not specified | Not specified | High-quality reference standard. |

Physicochemical Properties and Storage

-

Chemical Name: (2S)-2-[(3-aminopropanoyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid-d4

-

Appearance: Typically a white to off-white solid.

-

Solubility: Soluble in water.

-

Storage: Store at room temperature or as recommended by the supplier, protected from moisture.

Synthesis of this compound

A common synthetic route for this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.[9]

Experimental Protocols: Quantification of Anserine in Biological Matrices

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of anserine in various biological samples such as plasma, urine, and muscle tissue.

I. Quantification of Anserine in Human Plasma using LC-MS/MS

This protocol is adapted from a study on the pharmacokinetics of anserine.[10][11]

1. Sample Preparation:

-

To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of anserine and this compound |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Anserine: m/z 241.1 → 109.1; this compound: m/z 245.1 → 113.1 |

II. Quantification of Anserine in Meat Samples using LC-MS/MS

This protocol is based on a method for the analysis of imidazole dipeptides in meat.[12]

1. Sample Preparation:

-

Homogenize 1 g of meat sample in 5 mL of 0.1 M perchloric acid.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and add a known amount of this compound.

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject the filtered extract into the LC-MS/MS system.

2. LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | Mixed-mode column (e.g., Imtakt Scherzo SM-C18) |

| Mobile Phase A | 20 mM Ammonium formate in water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for the separation of carnosine, anserine, and balenine |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Anserine: m/z 241 → 126; this compound: m/z 245 → 130 (example) |

Application in Drug Development and Research

The primary application of this compound in drug development is in pharmacokinetic (PK) studies of anserine or related compounds. By providing a reliable internal standard, it enables the accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a vital tool for researchers and drug development professionals requiring accurate and precise quantification of anserine in biological matrices. Its commercial availability from reputable suppliers, coupled with well-established analytical methodologies, facilitates its integration into a wide range of research applications. The use of this compound as an internal standard is crucial for generating reliable data in pharmacokinetic studies, metabolomics research, and quality control of food products.

References

- 1. L-Anserine-d4 (N-b-alanyl-d4) | LGC Standards [lgcstandards.com]

- 2. L-Anserine-d4 (N-b-alanyl-d4) | LGC Standards [lgcstandards.com]

- 3. lubio.ch [lubio.ch]

- 4. LGC Group [www2.lgcgroup.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Anserine-d4: A Technical Guide to Isotopic Purity and Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Anserine-d4. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other applications where a precise understanding of its isotopic composition is critical.

Quantitative Data Summary

The isotopic purity of this compound is a critical parameter for ensuring the accuracy and reliability of experimental results. This value, often expressed as "atom percent deuterium," reflects the degree of deuterium incorporation in the molecule. The following table summarizes publicly available data from commercial suppliers. It is important to note that "labeling efficiency" in the context of a synthesized stable isotope-labeled compound like this compound is effectively represented by its isotopic purity.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity |

| MedchemExpress | This compound | Not explicitly stated | 99.38%[1] |

| LGC Standards | L-Anserine-d4 (N-beta-alanyl-d4) | 98 atom % D | min 98% |

Note: Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate and detailed information.

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Synthesis of this compound

A common synthetic route for this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by deprotection.

Materials:

-

N-Boc-β-alanine-d4

-

1-methyl-L-histidine

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Coupling Reaction:

-

Dissolve 1-methyl-L-histidine in a mixture of THF and water.

-

Cool the solution to -15°C.

-

Add NMM, followed by a solution of isobutyl chloroformate in anhydrous THF, maintaining the temperature at -15°C.

-

Stir the reaction mixture for 15 minutes.

-

In a separate flask, dissolve N-Boc-β-alanine-d4 and NMM in a mixture of THF and water, and cool to -15°C.

-

Add the N-Boc-β-alanine-d4 solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Remove the THF by evaporation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 with 1 M HCl.

-

Wash the aqueous layer with ethyl acetate.

-

Adjust the pH of the aqueous layer to 8 with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Anserine-d4.

-

-

Deprotection:

-

Dissolve the Boc-Anserine-d4 in a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting this compound hydrochloride salt by recrystallization or chromatography.

-

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample.[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum in the appropriate mass range for this compound (unlabeled MW: 240.26 g/mol ).

-

Data Analysis:

-

Identify the molecular ion peak for the unlabeled Anserine (d0) and the deuterated isotopologues (d1, d2, d3, d4).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is determined by the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and can provide an independent measure of isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The absence or significant reduction in the intensity of the proton signals corresponding to the positions where deuterium has been incorporated confirms the location of the labels. For this compound (N-beta-alanyl-d4), the signals for the protons on the β-alanine moiety should be absent or greatly diminished.

²H NMR Analysis:

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum.

-

Data Analysis: The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions confirms the presence and location of the deuterium atoms. The integral of these signals can be used to quantify the deuterium enrichment.

Signaling Pathways and Experimental Workflows

Biosynthesis of Anserine

Anserine is synthesized in vivo from its precursor, carnosine, through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase.[4][5] This pathway is particularly active in the skeletal muscle and brain of many vertebrates.[4]

Caption: Biosynthesis pathway of Anserine from β-Alanine and L-Histidine.

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the analysis of this compound to determine its isotopic purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Anserine - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical development, clinical research, and bioanalysis, the demand for analytical accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its high sensitivity and selectivity.[1] However, quantitative accuracy can be compromised by several factors, including sample loss during preparation, instrumental drift, and matrix effects.[2][3] To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled internal standards (SIL-IS), has been established as the gold standard.[4][5]

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards—the most common type of SIL-IS—in quantitative mass spectrometry.

Core Principles: The Foundation of Isotope Dilution

The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to every sample, calibrator, and quality control (QC) sample before processing.[6][7] This labeled compound, or internal standard (IS), is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4]

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to the abundance of hydrogen in organic molecules and the relative ease of synthesis.[8][9] Because the deuterated standard has virtually identical physicochemical properties to the analyte, it behaves the same way during sample extraction, chromatography, and ionization.[8][10] The mass spectrometer can distinguish between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal response to the IS's signal response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.[11]

References

- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. osti.gov [osti.gov]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural and Analytical Differences Between Anserine and Anserine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates[1][2]. It is a methylated derivative of carnosine and shares many of its biological activities, including pH buffering, antioxidant properties, and metal ion chelation[3]. Due to its methylation, anserine exhibits greater stability against degradation by the enzyme serum carnosinase compared to carnosine, making it a subject of interest in pharmacokinetic and therapeutic research[3][4].

For accurate quantification in biological matrices, stable isotope-labeled internal standards are indispensable. Anserine-d4 is the deuterated analog of anserine, designed specifically for this purpose in mass spectrometry-based analytical methods[5][6]. This guide provides a detailed examination of the core structural differences between anserine and this compound, the resulting quantitative distinctions, and the experimental protocols for its synthesis and application.

Core Structural Differences

The fundamental difference between anserine and this compound lies in the isotopic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). In this compound, four specific hydrogen atoms on the β-alanine moiety of the molecule are replaced with deuterium atoms[7][8][9]. This substitution is targeted and does not occur on the 3-methyl-L-histidine portion of the dipeptide.

The molecular structures are as follows:

-

Anserine : Composed of a β-alanine unit linked to a 3-methyl-L-histidine unit[2].

-

This compound : Composed of a deuterated β-alanine unit ([2,2,3,3-²H₄]-β-alanine) linked to a 3-methyl-L-histidine unit[8].

This isotopic labeling makes this compound chemically identical to anserine in terms of reactivity and chromatographic behavior under typical LC conditions, but physically distinguishable by its increased mass.

Caption: Chemical structures of Anserine and its deuterated analog, this compound.

Quantitative Data Comparison

The isotopic substitution of four hydrogen atoms with deuterium results in a predictable and significant mass shift, which is the basis for its use as an internal standard in mass spectrometry. The key quantitative differences are summarized below.

| Property | Anserine | This compound | Data Reference |

| Molecular Formula | C₁₀H₁₆N₄O₃ | C₁₀H₁₂D₄N₄O₃ | [2][9] |

| Molecular Weight | 240.26 g/mol | 244.28 g/mol | [2][9] |

| Mass Difference | - | +4.02 Da | |

| Primary Use | Analyte of interest in biological systems | Internal standard for quantitative analysis | [5][6] |

Experimental Protocols

Synthesis of this compound

A widely cited method for the synthesis of this compound involves a two-step procedure starting from commercially available deuterated β-alanine[7][8][10].

Methodology:

-

Boc Protection: The synthesis begins with the protection of the amino group of deuterated β-alanine ([2,2,3,3-²H₄]-β-alanine). This is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in a solution of dioxane and deuterium oxide (D₂O) with potassium carbonate (K₂CO₃) at 0°C to yield N-Boc-β-alanine-d4[8].

-

Peptide Coupling: The protected N-Boc-β-alanine-d4 is then coupled with 1-methyl-L-histidine. This peptide bond formation is facilitated by a coupling agent, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine[8].

-

Deprotection: The final step is the removal of the Boc protecting group from the dipeptide. This is accomplished by treating the Boc-protected this compound with a strong acid, typically hydrochloric acid (HCl), to yield the final product, this compound, as a hydrochloride salt[7][8]. The overall yield for this process has been reported at approximately 69%[7][8].

Caption: Synthetic workflow for the preparation of this compound.

Application in Quantitative Analysis (LC-MS/MS)

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of anserine in complex biological samples like plasma, urine, and tissue homogenates[3][10].

Methodology:

-

Sample Preparation: A known quantity of this compound (internal standard) is spiked into the biological sample (e.g., plasma) containing an unknown quantity of Anserine (analyte). Both are then extracted from the matrix, often through protein precipitation with an organic solvent like acetonitrile, followed by centrifugation[11].

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A column, such as a UHPLC BEH AMIDE column, is used to chromatographically separate the dipeptides from other matrix components[11]. Due to their identical chemical properties, Anserine and this compound co-elute, meaning they have the same retention time[11].

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Anserine: Precursor ion (m/z) 241.1 -> Product ions (e.g., m/z 109.1, 224.1)[12].

-

This compound: Precursor ion (m/z) 245.1 -> Product ions (shifted by +4 Da).

-

-

Quantification: The concentration of anserine in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of anserine and a fixed concentration of this compound. This method effectively corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression[10].

Caption: Isotope dilution LC-MS/MS workflow using this compound for quantification.

Conclusion

The structural distinction between Anserine and its deuterated isotopologue, this compound, is the precise replacement of four hydrogen atoms with deuterium on the β-alanine backbone. This subtle modification induces a significant and predictable mass shift without altering the compound's chemical behavior. This property makes this compound an ideal internal standard, enabling researchers and drug development professionals to perform highly accurate and reproducible quantification of anserine in complex biological matrices, a critical requirement for pharmacokinetic studies and clinical biomarker validation.

References

- 1. echemi.com [echemi.com]

- 2. Anserine | C10H16N4O3 | CID 112072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Anserine-D4 - [witega.de]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. clearsynth.com [clearsynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]

L-Anserine-d4 (N-beta-alanyl-d4): A Technical Guide for Researchers

CAS Number: 1201658-81-2

This guide provides an in-depth overview of L-Anserine-d4 (N-beta-alanyl-d4), a deuterated isotopologue of L-Anserine. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies. L-Anserine-d4 is primarily employed as an internal standard for the precise quantification of L-Anserine in biological matrices using mass spectrometry-based techniques.

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1201658-81-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂D₄N₄O₃ | [1] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Storage Conditions | -20°C, Inert atmosphere | |

| Solubility | Aqueous Base (Slightly), Water (Slightly) | |

| Unlabeled CAS No. | 584-85-0 | [2] |

Application in Quantitative Analysis

L-Anserine-d4 is a valuable tool in pharmacokinetic and metabolic studies of L-Anserine. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and similar ionization efficiency allow for the correction of analytical variability, leading to highly accurate and precise quantification.[3][4]

A key application is in the development and validation of sensitive LC-MS/MS assays for the quantification of anserine in human plasma and urine. Such assays are crucial for evaluating the bioavailability and stability of anserine, a dipeptide with antioxidant and anti-inflammatory properties.[5][6]

Experimental Protocols

The following is a representative experimental protocol for the quantification of anserine in human plasma and urine using an LC-MS/MS method, where L-Anserine-d4 would serve as an ideal internal standard. This protocol is based on the methods described by Everaert et al., 2019.[7]

Sample Preparation (Plasma)

-

To 100 µL of plasma, add a fixed concentration of L-Anserine-d4 solution (internal standard).

-

Perform protein precipitation by adding 400 µL of ice-cold methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation (Urine)

-

Thaw urine samples at room temperature and vortex.

-

Centrifuge at 13,000 rpm for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 with ultrapure water.

-

Add a fixed concentration of L-Anserine-d4 solution (internal standard) to the diluted sample.

-

Inject an aliquot of the final solution into the LC-MS/MS system.[7]

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both L-Anserine and L-Anserine-d4 are monitored. For anserine, a precursor ion of m/z 241.13 and fragment ions of m/z 109.08 and 126.10 are typically monitored.[8] The precursor ion for L-Anserine-d4 would be m/z 245.15.

-

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic data from a study where healthy volunteers ingested different doses of anserine. An LC-MS/MS method, for which L-Anserine-d4 is an appropriate internal standard, was used for quantification.

Table 1: Plasma Anserine Pharmacokinetics [5]

| Ingested Dose (mg/kg BW) | CMAX (µM) |

| 4 | 0.54 |

| 10 | 1.10 |

| 20 | 3.12 |

Table 2: Urinary Anserine Excretion [5]

| Ingested Dose (mg/kg BW) | CMAX (mg/mg creatinine) |

| 4 | 0.09 |

| 10 | 0.41 |

| 20 | 0.72 |

Visualizations

Anserine Metabolism Pathway

The following diagram illustrates the biosynthesis and degradation of L-Anserine.

LC-MS/MS Workflow with Internal Standard

This diagram outlines a typical workflow for quantitative analysis using a stable isotope-labeled internal standard like L-Anserine-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anserine - Wikipedia [en.wikipedia.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]

Anserine-d4: A Technical Guide to Storage and Stability for Researchers

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the recommended storage and stability conditions for Anserine-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses.

This compound, a stable isotope-labeled form of the naturally occurring dipeptide anserine, serves as an indispensable tool in pharmacokinetic studies, metabolomics research, and clinical diagnostics. Its structural similarity and distinct mass shift relative to the endogenous analyte allow for precise and accurate measurement. Maintaining the chemical and isotopic purity of this compound through appropriate storage and handling is critical for generating reliable and reproducible experimental data.

Recommended Storage and Handling Protocols

Proper storage of this compound is essential to prevent degradation and ensure its long-term stability. The primary recommendations from suppliers are summarized below. Adherence to these guidelines will help preserve the integrity of the compound for its intended use.

Short-Term and Long-Term Storage

The consensus among suppliers points to refrigerated or frozen conditions for optimal stability. While shipping may occur at ambient temperatures for short durations, immediate and proper storage upon receipt is crucial.

Key Recommendations:

-

Refrigeration: For routine use, storage in a refrigerator at 2-8°C is recommended.[1]

-

Freezing: For long-term storage, -20°C is advisable. One supplier specifies stability for at least one month at this temperature.[2]

-

Container Integrity: Always store this compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[3]

-

Inert Atmosphere: While not explicitly stated for this compound, storing sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Environmental Factors

Exposure to adverse environmental conditions can compromise the stability of this compound.

-

Moisture: Store in a dry area to prevent hydrolysis.[3]

-

Light: While specific data on photosensitivity is not available, it is good laboratory practice to protect chemical standards from direct light.

Stability Profile

This compound is considered stable under the recommended storage conditions.[2] However, like many biochemicals, it can be susceptible to degradation under improper conditions.

Incompatible Materials:

-

Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can lead to chemical degradation.[2]

At present, detailed experimental studies on the specific degradation pathways and products of this compound are not extensively published. Researchers should rely on the general chemical properties of dipeptides and the guidance provided by the supplier's safety data sheet (SDS).

Summary of Storage Conditions

For quick reference, the following table summarizes the key storage parameters for this compound based on available supplier information.

| Parameter | Recommended Condition | Source |

| Long-Term Storage | -20°C | [2] |

| Short-Term Storage | 2-8°C (Refrigerator) | [1] |

| Shipping | Ambient temperature (for up to 2 weeks) | [2] |

| Container | Original, tightly sealed container | [3] |

| Environment | Cool, dry, well-ventilated area | [3] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the proper handling and use of this compound in a research setting, from receipt to experimental use.

This technical guide synthesizes the available information on the storage and stability of this compound. By following these recommendations, researchers can ensure the integrity of this critical reference material, leading to more accurate and reliable experimental outcomes. For detailed, lot-specific information, always refer to the Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

Methodological & Application

Application Note: Quantification of Anserine in Biological Matrices using Anserine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of anserine in biological matrices, such as plasma, urine, and muscle tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Anserine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with representative data on method performance. This method is suitable for pharmacokinetic studies, food science research, and sports science applications where the quantification of anserine is crucial.

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] It plays a significant role as a pH buffer, antioxidant, and metal-ion chelator. Due to its potential therapeutic and ergogenic properties, there is a growing interest in accurately quantifying anserine levels in biological samples.

LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for reliable bioanalysis.[2][3] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.[3]

This application note provides a comprehensive protocol for the quantification of anserine using this compound as an internal standard, offering a reliable tool for researchers, scientists, and drug development professionals.

Anserine Metabolism

Anserine is synthesized in the body through the methylation of carnosine by the enzyme carnosine N-methyltransferase or by the incorporation of β-alanine to 1-methyl-L-histidine. It is degraded by the enzyme carnosinase. Understanding this pathway is essential for interpreting the biological significance of measured anserine concentrations.

Figure 1: Simplified metabolic pathway of anserine synthesis and degradation.

Experimental Protocols

Materials and Reagents

-

Anserine hydrochloride (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

Standard Solutions Preparation

-

Anserine Stock Solution (1 mg/mL): Accurately weigh and dissolve anserine hydrochloride in water to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the anserine stock solution with water to create calibration standards.

-

IS Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following protocol is suitable for plasma and urine samples. For tissue samples, homogenization in a suitable buffer is required prior to protein precipitation.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, urine, or tissue homogenate).

-

Add 10 µL of the this compound IS working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for anserine quantification.

LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to achieve separation from matrix components. Example: Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Anserine: m/z 241.1 → 109.2 (Quantifier), 241.1 → 126.1 (Qualifier) This compound: m/z 245.1 → 113.2 (Quantifier), 245.1 → 130.1 (Qualifier) (Predicted, requires optimization) |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 ms |

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for anserine analysis. This data is provided as an example and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Anserine | Plasma | 10 - 5000 | >0.995 |

| Anserine | Urine | 50 - 10000 | >0.995 |

Table 2: Precision and Accuracy (Intra- and Inter-day)

| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Plasma | 30 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 300 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| 3000 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| Urine | 150 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 1500 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| 7500 | < 10 | 90 - 110 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Matrix | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Plasma | 30 | > 85 | 90 - 110 |

| 3000 | > 85 | 90 - 110 | |

| Urine | 150 | > 90 | 95 - 105 |

| 7500 | > 90 | 95 - 105 |

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of anserine in various biological matrices. The detailed protocols and representative data serve as a valuable resource for researchers in the fields of pharmacology, nutrition, and sports science. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data in bioanalytical studies.

References

Application Note: Quantitative Analysis of Anserine in Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantification of anserine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Anserine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. Plasma samples are first deproteinized to remove large macromolecules that can interfere with the analysis. This compound, a deuterated form of anserine, is added to all samples, calibrators, and quality controls (QCs) at a constant concentration to serve as the internal standard (IS).

Following protein removal, the supernatant is injected into an LC-MS/MS system. The chromatographic step separates anserine from other endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both anserine and this compound are monitored. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard, which is then plotted against the nominal concentration of the prepared calibration standards to generate a calibration curve.

Experimental Protocols

2.1 Materials and Reagents

-

Anserine (≥99% purity)

-

This compound (≥98% purity, ≥99% isotopic purity)

-

LC-MS grade Water

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Methanol (MeOH)

-

Formic Acid (FA, >99%)

-

Sulfosalicylic acid (optional, for protein precipitation)[1]

-

Human Plasma (K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Calibrated pipettes

2.2 Preparation of Stock and Working Solutions

-

Anserine Stock Solution (1 mg/mL): Accurately weigh and dissolve anserine in LC-MS grade water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

-

Anserine Working Solutions: Prepare serial dilutions of the anserine stock solution with water to create working solutions for calibration standards and QCs.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 ACN/Water to a final concentration of 100 ng/mL.

2.3 Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare calibration standards by spiking blank human plasma with the anserine working solutions to achieve a concentration range, for example, of 0.5 to 100.0 µM.[1]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

2.4 Plasma Sample Preparation (Protein Precipitation)

-

Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.

-

Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.

-

Add 150 µL of cold (4°C) acetonitrile to each tube to precipitate plasma proteins.[2]

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Mixed-mode column (e.g., providing normal phase and ion exchange) or HILIC column (e.g., Acquity UPLC BEH Amide) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Anserine: m/z 241.1 → 126.0[4]This compound: m/z 245.1 → 126.0 (or other optimized fragment) |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Data and Method Performance

The following data is based on a validated method for anserine quantification and illustrates the expected performance of this protocol.[1]

Table 1: Calibration Curve and LLOQ

| Parameter | Result |

| Linearity Range (in plasma) | 0.5 - 100.0 µM |

| Correlation Coefficient (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µM |

| Equation | y = 0.0614x + 0.007 |

Table 2: Precision and Accuracy of QC Samples

| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 0.5 | < 15% | < 15% | 85 - 115% |

| Low QC | 1.0 | < 15% | < 15% | 85 - 115% |

| High QC | 10.0 | < 15% | < 15% | 85 - 115% |

Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of anserine in plasma.

Caption: Workflow for Anserine Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of anserine in plasma. The use of a stable isotope-labeled internal standard (this compound) is critical for achieving the accuracy and precision required for pharmacokinetic studies and other clinical research applications.[5] The simple protein precipitation protocol allows for efficient sample processing and high throughput.

References

- 1. air.unimi.it [air.unimi.it]

- 2. ionsource.com [ionsource.com]

- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Anserine-d4 in Pharmacokinetic and Bioavailability Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide with various physiological roles, including antioxidant and anti-inflammatory effects.[1] Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a therapeutic agent. The use of a stable isotope-labeled internal standard, such as Anserine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] These application notes provide detailed protocols and data for the use of this compound in such studies.

Anserine is more resistant to degradation by serum carnosinase compared to its analogue, carnosine, making it a potentially more stable therapeutic agent.[1][3]

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of anserine in humans following oral administration. These data are derived from studies on unlabeled anserine and serve as a reference for studies utilizing this compound.

Table 1: Plasma Pharmacokinetic Parameters of Anserine in Healthy Volunteers [3][4]

| Dosage (mg/kg BW) | Cmax (µM) | Tmax (min) | AUC (µmol/L*min) |

| 4 | 0.54 | 24 - 31 | 27.35 |

| 10 | 1.10 | 24 - 31 | 66.74 |

| 20 | 3.12 | 24 - 31 | 223.57 |

Table 2: Urinary Excretion of Anserine in Healthy Volunteers [4]

| Dosage (mg/kg BW) | Cmax (mg/mg creatinine) | Total Excretion (% of dose) |

| 4 | 0.09 | 0.02 - 9.92 |

| 10 | 0.41 | 1.88 - 11.80 |

| 20 | 0.72 | 2.80 - 15.03 |

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Oral Anserine

This protocol is adapted from a study on healthy volunteers and is designed to determine the pharmacokinetic profile of anserine.[3][4]

2.1.1. Study Design

A single-dose, dose-escalation, crossover study design is recommended.[5]

-

Subjects: Healthy adult volunteers.

-

Pre-study Preparation: Subjects should refrain from consuming meat and fish for at least 24 hours prior to the study to minimize baseline anserine levels. An overnight fast of at least 8 hours is required before administration.[4]

-

Dosing: Anserine (unlabeled) is administered orally, dissolved in water. Doses of 4, 10, and 20 mg/kg body weight are suggested.[3][4] A washout period of at least one week should be implemented between each dose administration.

-

Sample Collection:

2.1.2. Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

Immediately after collection, centrifuge the EDTA blood tubes at 4°C to separate the plasma.

-

To 100 µL of plasma, add a known concentration of this compound internal standard.

-

Deproteinize the plasma samples by adding sulfosalicylic acid (35%).[4]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Urine:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a specific volume of urine, add a known concentration of this compound internal standard.

-

Dilute the sample with the initial mobile phase as needed.

-

Centrifuge the samples before injection into the LC-MS/MS system.

-

2.1.3. LC-MS/MS Analysis

-

Chromatography:

-

Column: A polar-modified reversed-phase column, such as a Phenomenex Synergi 4 µm Polar-RP 80Å, is suitable.[4]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like nonafluoropentanoic acid (NFPA), can be used.[4]

-

Gradient: The gradient should be optimized to achieve good separation of anserine from matrix components.[4]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for both anserine and this compound need to be optimized.

-

Anserine: m/z 241.20 → 109.00 + 96.00[4]

-

This compound: The precursor ion will be m/z 245.2, and the product ions will be determined through infusion and fragmentation experiments.

-

-

Protocol for an Absolute Bioavailability Study

This protocol utilizes a stable isotope-labeled microdose approach to determine the absolute bioavailability of anserine.

2.2.1. Study Design

-

Subjects: Healthy adult volunteers.

-

Dosing:

-

Administer a therapeutic oral dose of unlabeled anserine.

-

Concurrently or at a delayed time point (e.g., at the Tmax of the oral dose), administer an intravenous (IV) microdose (e.g., ≤100 µg) of this compound.

-

-

Sample Collection: Collect serial blood samples over a time course sufficient to characterize the pharmacokinetics of both the oral and IV doses.

2.2.2. Sample Analysis

-

Use a validated LC-MS/MS method to simultaneously quantify the concentrations of both unlabeled anserine and this compound in the plasma samples.

2.2.3. Bioavailability Calculation

The absolute bioavailability (F) is calculated as the ratio of the dose-normalized Area Under the Curve (AUC) for the oral administration of unlabeled anserine to the dose-normalized AUC for the intravenous administration of this compound.

Visualizations

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of anserine.

Anserine and the ERK Signaling Pathway

Anserine has been shown to influence cellular signaling, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2][6][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Caption: Proposed activation of the ERK signaling pathway by anserine.

References

- 1. researchgate.net [researchgate.net]

- 2. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of ERK signaling pathway in regulating myelination of the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]